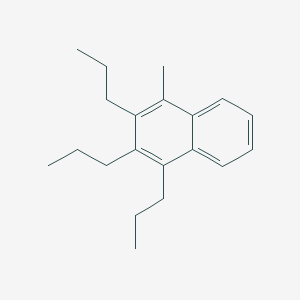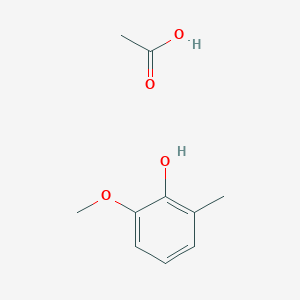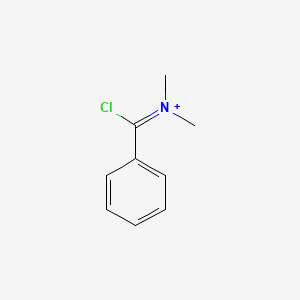![molecular formula C15H23N2O6P B14601353 N~2~-[(Benzyloxy)carbonyl]-N-[2-(dimethoxyphosphoryl)ethyl]-L-alaninamide CAS No. 60668-36-2](/img/structure/B14601353.png)
N~2~-[(Benzyloxy)carbonyl]-N-[2-(dimethoxyphosphoryl)ethyl]-L-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(Benzyloxy)carbonyl]-N-[2-(dimethoxyphosphoryl)ethyl]-L-alaninamide is a complex organic compound with the molecular formula C15H23N2O6P. This compound is characterized by the presence of a benzyloxycarbonyl group, a dimethoxyphosphoryl group, and an alaninamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(Benzyloxy)carbonyl]-N-[2-(dimethoxyphosphoryl)ethyl]-L-alaninamide typically involves multiple steps. One common method includes the protection of the amino group of L-alanine with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the dimethoxyphosphoryl group through a phosphorylation reaction. The final step involves the amidation of the protected amino acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(Benzyloxy)carbonyl]-N-[2-(dimethoxyphosphoryl)ethyl]-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding the free amine.
Substitution: The dimethoxyphosphoryl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the dimethoxyphosphoryl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxycarbonyl group yields benzoic acid derivatives, while reduction can yield the free amine.
Scientific Research Applications
N~2~-[(Benzyloxy)carbonyl]-N-[2-(dimethoxyphosphoryl)ethyl]-L-alaninamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-[(Benzyloxy)carbonyl]-N-[2-(dimethoxyphosphoryl)ethyl]-L-alaninamide involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amino acids, preventing unwanted reactions during synthesis. The dimethoxyphosphoryl group can participate in phosphorylation reactions, which are crucial in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N~2~-[(Benzyloxy)carbonyl]-L-alaninamide: Lacks the dimethoxyphosphoryl group.
N~2~-[(Dimethoxyphosphoryl)ethyl]-L-alaninamide: Lacks the benzyloxycarbonyl group.
N~2~-[(Benzyloxy)carbonyl]-N-[2-(hydroxyphosphoryl)ethyl]-L-alaninamide: Contains a hydroxyphosphoryl group instead of a dimethoxyphosphoryl group.
Uniqueness
N~2~-[(Benzyloxy)carbonyl]-N-[2-(dimethoxyphosphoryl)ethyl]-L-alaninamide is unique due to the presence of both the benzyloxycarbonyl and dimethoxyphosphoryl groups. This combination allows for versatile chemical reactivity and makes the compound valuable in various research applications.
Properties
CAS No. |
60668-36-2 |
|---|---|
Molecular Formula |
C15H23N2O6P |
Molecular Weight |
358.33 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-(2-dimethoxyphosphorylethylamino)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C15H23N2O6P/c1-12(14(18)16-9-10-24(20,21-2)22-3)17-15(19)23-11-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,16,18)(H,17,19)/t12-/m0/s1 |
InChI Key |
SFMZKGJIUWDYAG-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCCP(=O)(OC)OC)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)NCCP(=O)(OC)OC)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


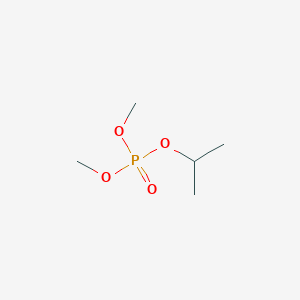
![4-Methoxy-N-{2-[(1-methylpiperidin-2-yl)methyl]phenyl}benzamide](/img/structure/B14601282.png)
![1-(3,4-Dichlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14601284.png)

![Ethyl 9a-hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carboxylate](/img/structure/B14601291.png)
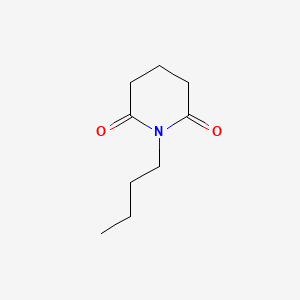
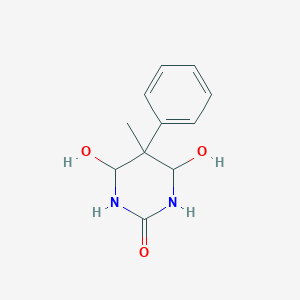
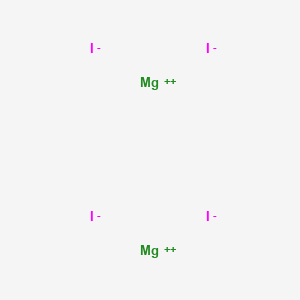
![5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B14601311.png)

